molecular formula C8H11BrN2O B8627845 1H-Imidazole-4-carboxaldehyde, 5-bromo-2-butyl- CAS No. 139742-78-2

1H-Imidazole-4-carboxaldehyde, 5-bromo-2-butyl-

Cat. No. B8627845
M. Wt: 231.09 g/mol
InChI Key: WMAQGSKZDVUZAV-UHFFFAOYSA-N
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Patent
US05470867

Procedure details

4.37 g of the product of Step A were introduced into 130 ml of dioxane and then 16.32 g of manganese dioxide were added with stirring. The mixture was heated to approximately 100° C. for about 2 hours, then filtered. The filtrate was rinsed with dioxane and evaporated to obtain 3.72 g of the expected product melting at 113° C.
Name
product
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
16.32 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:6][C:5]([CH2:7][CH2:8][CH2:9][CH3:10])=[N:4][C:3]=1[CH2:11][OH:12]>[O-2].[O-2].[Mn+4].O1CCOCC1>[Br:1][C:2]1[NH:6][C:5]([CH2:7][CH2:8][CH2:9][CH3:10])=[N:4][C:3]=1[CH:11]=[O:12] |f:1.2.3|

Inputs

Step One
Name
product
Quantity
4.37 g
Type
reactant
Smiles
BrC1=C(N=C(N1)CCCC)CO
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
16.32 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was rinsed with dioxane
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(N1)CCCC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.